2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane
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Overview
Description
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an iodophenoxy group, a phenyl group, and a dioxolane ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane typically involves the reaction of 2-iodophenol with ethylene oxide to form 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with benzaldehyde in the presence of an acid catalyst to form the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form iodophenol derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include iodophenol derivatives, hydroxy derivatives, and various substituted phenoxy compounds.
Scientific Research Applications
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The iodophenoxy group can interact with enzymes and receptors, leading to various biological effects. The dioxolane ring may also play a role in stabilizing the compound and enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Iodophenoxy)ethanol
- 2-(2-Iodophenoxy)ethylamine
- 2-(2-Iodophenoxy)ethyl acetate
Uniqueness
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts additional stability and reactivity to the molecule. This makes it a valuable compound for various applications compared to its simpler analogs.
Properties
CAS No. |
923595-13-5 |
---|---|
Molecular Formula |
C17H17IO3 |
Molecular Weight |
396.22 g/mol |
IUPAC Name |
2-[2-(2-iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C17H17IO3/c18-15-8-4-5-9-16(15)19-11-10-17(20-12-13-21-17)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
AMKZHKFWJJDBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCOC2=CC=CC=C2I)C3=CC=CC=C3 |
Origin of Product |
United States |
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